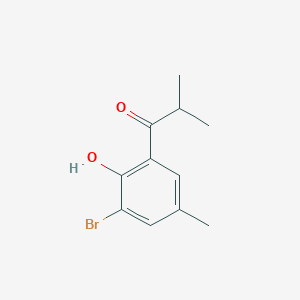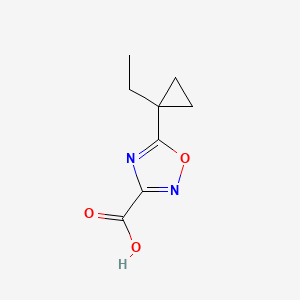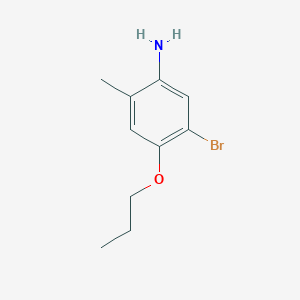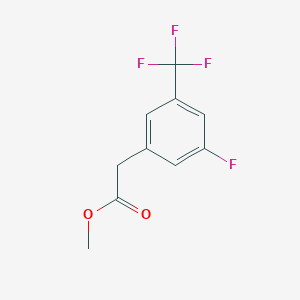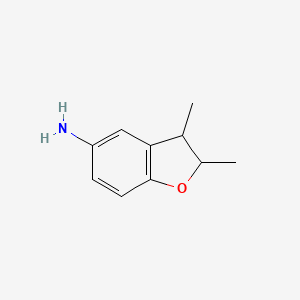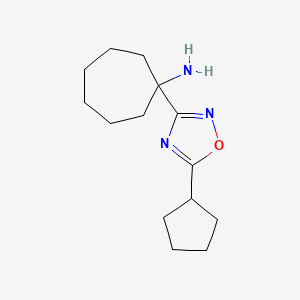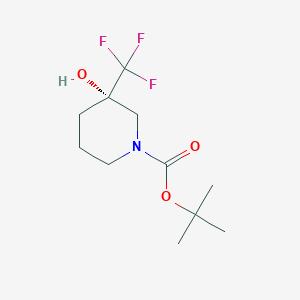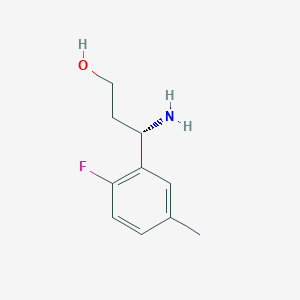![molecular formula C8H14N4O B13063114 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13063114.png)
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with an oxan-3-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Méthodes De Préparation
The synthesis of 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne.
Introduction of the Oxan-3-ylmethyl Group: The oxan-3-ylmethyl group can be introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo a variety of chemical reactions, including:
Oxidation: The triazole ring is generally resistant to oxidation, but the oxan-3-ylmethyl group can be oxidized under strong conditions.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with triazole-containing molecules.
Materials Science: The stability and reactivity of the triazole ring make this compound useful in the development of new materials, including polymers and coatings.
Biological Research: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Mécanisme D'action
The mechanism of action of 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, which can influence the compound’s efficacy and selectivity .
Comparaison Avec Des Composés Similaires
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other triazole-containing compounds, such as:
1H-1,2,3-Triazole: This compound is similar in structure but lacks the oxan-3-ylmethyl group.
1H-1,2,4-Triazole: This compound is the parent structure of this compound and is used in the synthesis of various pharmaceuticals.
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound is structurally similar but contains a pyrazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-(oxan-3-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-10-6-12(11-8)4-7-2-1-3-13-5-7/h6-7H,1-5H2,(H2,9,11) |
Clé InChI |
QUDGDPUDBOKMPX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)CN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
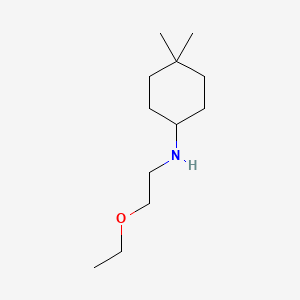
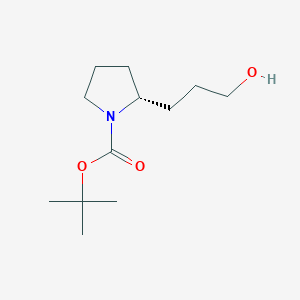
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)
